molecular formula C21H32N4O B4770552 2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No. B4770552
M. Wt: 356.5 g/mol
InChI Key: UQPSBRDBYWLPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. It has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, the compound has exhibited anticancer activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, future studies may focus on optimizing the synthesis method of the compound to improve its yield and purity.

Scientific Research Applications

2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-(3-methylbutyl)-4-[(3-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-18(2)7-11-24-13-12-23(17-21(24)8-14-26)16-19-5-3-6-20(15-19)25-10-4-9-22-25/h3-6,9-10,15,18,21,26H,7-8,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPSBRDBYWLPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
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